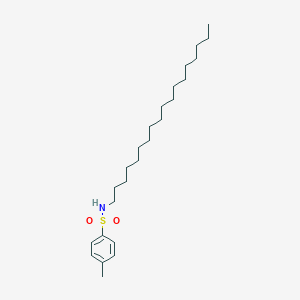

4-methyl-n-octadecylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-octadecylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H45NO2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-26-29(27,28)25-21-19-24(2)20-22-25/h19-22,26H,3-18,23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUBBMIUIPEPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169641 | |

| Record name | N-Octadecyl-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17369-09-4 | |

| Record name | 4-Methyl-N-octadecylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17369-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octadecyl-p-toluenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017369094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octadecyl-p-toluenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octadecyl-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations for 4 Methyl N Octadecylbenzenesulfonamide

Established Synthetic Pathways for N-Alkyl Benzenesulfonamides

The formation of the sulfonamide bond (S-N) is the cornerstone of synthesizing compounds like 4-methyl-N-octadecylbenzenesulfonamide. Several robust methodologies have been developed for creating N-alkyl benzenesulfonamides, ranging from classic condensation reactions to more modern, streamlined approaches.

Condensation Reactions of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.com This reaction, often referred to as sulfonylation, typically requires a base to neutralize the hydrochloric acid byproduct.

The general reaction is as follows:

R-SO₂Cl + R'-NH₂ → R-SO₂-NH-R' + HCl

For the synthesis of this compound, this would involve the reaction of 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) with octadecylamine (B50001).

Primary amines are generally highly reactive in this condensation. cbijournal.com The choice of base and solvent is crucial for the reaction's success. Common bases include organic amines like pyridine (B92270) and triethylamine, or inorganic bases such as potassium carbonate and sodium hydroxide (B78521). cbijournal.comnih.govnsf.gov For instance, the synthesis of N-phenylbenzenesulfonamide has been reported with an 85% yield by reacting aniline (B41778) and benzenesulfonyl chloride in diethyl ether. cbijournal.com Similarly, high yields have been achieved for the reaction of various amines with sulfonyl chlorides in aqueous media at high pH. researchgate.net Preparative reactions with 1-octylamine and benzenesulfonyl chloride in 1.0 M aqueous sodium hydroxide gave a 98% yield of the corresponding sulfonamide, demonstrating the effectiveness of this method for long-chain alkylamines. researchgate.net

| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Aniline | Benzenesulfonyl chloride | Triethylamine (TEA) | THF | 86% | cbijournal.com |

| 4-methylbenzylamine | p-toluenesulfonyl chloride | Pyridine | Dichloromethane | Not specified | nih.gov |

| 1-octylamine | Benzenesulfonyl chloride | Sodium hydroxide | Water | 98% | researchgate.net |

| Allylamine | 4-methylbenzenesulfonyl chloride | Potassium carbonate | Tetrahydrofuran (B95107)/Water | Not specified | nsf.gov |

Direct Sulfonylation from Thiol Precursors and Amines

To streamline the synthesis of sulfonamides, methods have been developed that start from more readily available precursors like thiols, bypassing the need to first isolate the corresponding sulfonyl chloride. nih.gov This is typically achieved through an oxidative coupling of a thiol and an amine in a single step.

These reactions often use an oxidizing agent to convert the thiol in situ to a reactive sulfur species that then couples with the amine. semanticscholar.org For example, the combination of H₂O₂ and SOCl₂ can directly convert thiols to their corresponding sulfonyl chlorides, which then react with amines in the same pot to yield sulfonamides in excellent yields. organic-chemistry.org Another method involves the oxidation of thiols with N-chlorosuccinimide (NCS) in the presence of tetrabutylammonium (B224687) chloride and water to generate the sulfonyl chloride in situ. organic-chemistry.org

This approach is advantageous as it reduces the number of synthetic steps and avoids handling potentially unstable sulfonyl chloride intermediates. nih.gov

| Thiol | Amine | Oxidant/Reagent System | Key Feature | Reference |

|---|---|---|---|---|

| Various aryl thiols | Various amines | H₂O₂ / SOCl₂ | Direct oxidative conversion to sulfonyl chloride | organic-chemistry.org |

| Various thiols | Various amines | NCS / Bu₄NCl / H₂O | In situ generation of sulfonyl chloride | organic-chemistry.org |

| Arylthiols | Aliphatic/Aromatic amines | I₂O₅ | Metal-free direct sulfonylation | semanticscholar.org |

Targeted Synthesis of this compound

The targeted synthesis of this compound would most practically be achieved via the classical condensation of 4-methylbenzenesulfonyl chloride with octadecylamine. This approach is direct, high-yielding for long-chain amines, and utilizes readily available starting materials.

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. Based on established procedures for similar sulfonamides, the following factors are critical:

Choice of Base: A non-nucleophilic base is essential to scavenge the HCl produced without competing with the octadecylamine. Pyridine can act as both a base and a catalyst. nih.gov Inorganic bases like K₂CO₃ or NaOH in a biphasic system or with a phase-transfer catalyst can also be highly effective and simplify purification. nsf.govresearchgate.net

Solvent Selection: The solvent must dissolve the reactants, particularly the nonpolar octadecylamine. Dichloromethane, tetrahydrofuran (THF), and diethyl ether are common choices. cbijournal.comnih.govnsf.gov The use of aqueous systems, as demonstrated with 1-octylamine, is also a viable and environmentally benign option. researchgate.net

Temperature and Reaction Time: These reactions are often performed at room temperature or with initial cooling to control the exothermic addition of the sulfonyl chloride. cbijournal.com Reaction times can vary from a few hours to 24 hours to ensure completion. nih.gov

Stoichiometry: A slight excess of the amine or sulfonyl chloride can be used to drive the reaction to completion, depending on the cost and ease of removal of the excess reagent.

Purification is typically achieved by an acidic workup to remove the excess amine and base, followed by extraction and recrystallization or column chromatography to obtain the pure product.

Utilization of Octadecylamine as a Key Building Block

Octadecylamine (also known as stearylamine) is the key nucleophilic component in the synthesis of this compound. It is a primary alkylamine with an 18-carbon chain. Its chemical behavior is very similar to other long-chain primary amines like 1-octylamine.

The high reactivity of primary amines in sulfonylation reactions is well-documented. cbijournal.com The successful synthesis of N-(1-octyl)benzenesulfonamide in 98% yield confirms that the long alkyl chain does not impede the nucleophilic attack of the amine group on the sulfonyl chloride. researchgate.net Therefore, octadecylamine is an excellent and highly suitable building block for this synthesis, and high conversion to the desired this compound can be expected under optimized conditions.

N-Alkylation Strategies for Introducing the Long-Chain Alkyl Moiety

The introduction of the C18 alkyl chain onto the nitrogen atom of 4-methylbenzenesulfonamide (tosylamide) is a critical step in the synthesis of the target compound. Several N-alkylation strategies can be employed, primarily involving the reaction of the tosylamide anion with a suitable octadecyl electrophile.

A prevalent method for this transformation is the Williamson ether synthesis-analogous N-alkylation . In this approach, 4-methylbenzenesulfonamide is first deprotonated with a suitable base to form the corresponding sulfonamidate anion. This nucleophile then undergoes a substitution reaction with an octadecyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane. The choice of base and solvent is crucial for achieving high yields. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction. akademisains.gov.myrsc.org The reaction typically proceeds via an Sₙ2 mechanism.

Another effective strategy is the Mitsunobu reaction . thieme-connect.com This reaction allows for the N-alkylation of 4-methylbenzenesulfonamide with octadecanol directly. scite.ai The reaction is mediated by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol carbon, although for a primary alcohol like octadecanol, this is not a factor. rsc.org This method avoids the need to pre-form the alkyl halide.

More recent "green" approaches focus on the use of alcohols as alkylating agents through borrowing hydrogen or hydrogen auto-transfer catalysis. organic-chemistry.orgacs.org These methods, often employing transition metal catalysts like those based on manganese, ruthenium, or iron, allow for the direct reaction of 4-methylbenzenesulfonamide with octadecanol. acs.orgionike.com The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the sulfonamide, with water being the only byproduct.

The table below summarizes key parameters for these N-alkylation strategies.

| Alkylation Strategy | Alkylating Agent | Reagents/Catalysts | Typical Solvents | Key Advantages |

| Williamson-type | 1-Bromooctadecane or 1-Iodooctadecane | K₂CO₃, NaH, Cs₂CO₃ | DMF, Acetonitrile | Readily available reagents, straightforward procedure. |

| Mitsunobu Reaction | Octadecanol | PPh₃, DEAD/DIAD | THF, Dichloromethane | Mild conditions, uses alcohol directly. thieme-connect.comscite.ai |

| Borrowing Hydrogen | Octadecanol | Mn, Ru, or Fe catalysts | Toluene, Xylenes | Atom-economical, environmentally benign (water is the byproduct). acs.orgionike.com |

Derivatization Strategies and Post-Synthetic Modifications

Once this compound is synthesized, it can serve as a scaffold for further chemical modifications. These derivatizations can target the N-alkyl chain, the aromatic ring, or involve the creation of more complex sulfonamide structures.

The long octadecyl chain, while primarily imparting lipophilicity, is composed of relatively inert C-H bonds. Introducing functionality typically requires harsh conditions, such as free-radical halogenation, which can be unselective. A more strategic approach involves starting with a functionalized long-chain alcohol or halide in the initial N-alkylation step. For instance, using an unsaturated long-chain alcohol like oleyl alcohol would introduce a double bond in the N-alkyl chain. This double bond can then be subjected to a variety of transformations, including:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) to form an epoxide.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) to yield a diol.

Ozonolysis: Cleavage of the double bond with ozone (O₃) to produce aldehydes or carboxylic acids, depending on the workup conditions.

These modifications allow for the introduction of polar functional groups onto the otherwise nonpolar N-alkyl chain, significantly altering the molecule's physical and chemical properties.

The p-tolyl group of this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution (EAS). The sulfonamide group (-SO₂NR-R') is deactivating and meta-directing, while the methyl group (-CH₃) is activating and ortho-, para-directing. Since the para position is already occupied by the methyl group, further substitution will be directed to the positions ortho to the methyl group (C3 and C5).

Common EAS reactions that can be performed on the aromatic ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (-NO₂).

Halogenation: Reaction with Br₂ in the presence of a Lewis acid like FeBr₃ to introduce a bromine atom.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) to add a sulfonic acid group (-SO₃H).

The introduction of these substituents significantly influences the electronic properties of the molecule. For example, the introduction of an electron-withdrawing nitro group would increase the acidity of the N-H proton in the parent sulfonamide and alter the reactivity of the entire molecule.

The table below outlines potential aromatic ring substitutions.

| Reaction | Reagents | Position of Substitution | Influence on Reactivity |

| Nitration | HNO₃, H₂SO₄ | C3, C5 (ortho to methyl) | Electron-withdrawing, deactivates the ring further. |

| Bromination | Br₂, FeBr₃ | C3, C5 (ortho to methyl) | Electron-withdrawing (inductive), deactivates the ring. |

| Sulfonation | Fuming H₂SO₄ | C3, C5 (ortho to methyl) | Strongly electron-withdrawing and deactivating. |

The synthesis of molecules containing multiple sulfonamide moieties, such as bis-sulfonamides, can be achieved by reacting a diamine with two equivalents of 4-methylbenzenesulfonyl chloride. Alternatively, a di-sulfonyl chloride can be reacted with two equivalents of an amine.

Starting from this compound, one could envision a strategy where the aromatic methyl group is first oxidized to a carboxylic acid. This acid could then be converted to an acid chloride and reacted with another sulfonamide-containing molecule to link two units. A more direct approach involves using a bis(sulfonyl chloride) reagent, such as benzene-1,3-disulfonyl chloride, and reacting it with two equivalents of octadecylamine to create a bis-sulfonamide linked by an aromatic core.

Another strategy involves a two-step synthesis where a primary amine is first reacted with 4-methylbenzenesulfonyl chloride, followed by alkylation of the resulting sulfonamide. nsf.gov This approach can be adapted to create bis-sulfonamides by using a dihalide as the alkylating agent to link two sulfonamide units. For example, reacting two equivalents of the sodium salt of 4-methylbenzenesulfonamide with a long-chain α,ω-dihaloalkane would yield a bis-sulfonamide.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon frameworks of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of 4-methyl-n-octadecylbenzenesulfonamide, distinct signals corresponding to the aromatic protons of the p-toluenesulfonyl group, the protons of the long n-octadecyl chain, and the methyl group on the benzene (B151609) ring are expected. The aromatic region would likely display a characteristic AA'BB' system for the para-substituted benzene ring. The protons ortho to the sulfonyl group are expected to appear at a downfield chemical shift (δ 7.8-7.7 ppm) due to the electron-withdrawing nature of the SO₂ group, while the protons meta to the sulfonyl group would resonate slightly upfield (δ 7.4-7.3 ppm).

The protons of the n-octadecyl chain would exhibit signals in the aliphatic region of the spectrum. The methylene (B1212753) group directly attached to the nitrogen atom of the sulfonamide (α-CH₂) is anticipated to be deshielded, appearing around δ 3.0-3.1 ppm as a triplet. The subsequent methylene groups along the chain would produce a large, overlapping multiplet in the δ 1.4-1.2 ppm region. The terminal methyl group (ω-CH₃) of the octadecyl chain would be the most shielded, giving rise to a triplet at approximately δ 0.88 ppm. The methyl group attached to the benzene ring would appear as a singlet around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to SO₂) | 7.8-7.7 | Doublet |

| Aromatic (meta to SO₂) | 7.4-7.3 | Doublet |

| α-CH₂ (of octadecyl) | 3.1-3.0 | Triplet |

| -CH₂- (chain) | 1.4-1.2 | Multiplet |

| ω-CH₃ (of octadecyl) | 0.88 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, detailing the carbon skeleton of the molecule. For this compound, signals for the aromatic carbons, the aliphatic carbons of the octadecyl chain, and the methyl carbon of the p-toluenesulfonyl group are expected. The quaternary carbon of the benzene ring attached to the sulfonyl group would be found around δ 143-144 ppm, while the carbon bearing the methyl group would resonate near δ 135-136 ppm. The aromatic CH carbons would appear in the δ 127-130 ppm range.

The carbons of the n-octadecyl chain would be observed in the upfield region. The α-carbon (attached to the nitrogen) is expected around δ 45-46 ppm. The bulk of the methylene carbons of the chain would produce a series of closely spaced signals between δ 22 ppm and δ 32 ppm. The terminal methyl carbon of the octadecyl chain would be the most shielded, appearing at approximately δ 14 ppm. The methyl carbon of the p-toluenesulfonyl group is anticipated to have a chemical shift of about δ 21-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-SO₂ | 144-143 |

| Aromatic C-CH₃ | 136-135 |

| Aromatic CH | 130-127 |

| α-CH₂ (of octadecyl) | 46-45 |

| -CH₂- (chain) | 32-22 |

| ω-CH₃ (of octadecyl) | 14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)

While specific 2D NMR data for this compound is not available, the application of such techniques would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene ring and between the adjacent methylene groups in the octadecyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons they are attached to. This would be instrumental in assigning the signals of the octadecyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This could be used to confirm the connectivity between the p-toluenesulfonyl group and the n-octadecyl chain via the nitrogen atom.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment could provide insights into the spatial proximity of different parts of the molecule, which can be useful in determining the preferred conformation of the long alkyl chain relative to the aromatic group.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. The sulfonamide group would exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the ranges of 1350-1320 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 940-900 cm⁻¹ region.

The aromatic part of the molecule would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The long aliphatic chain would be identified by strong C-H stretching bands just below 3000 cm⁻¹ (typically around 2920 cm⁻¹ and 2850 cm⁻¹ for asymmetric and symmetric CH₂ stretching, respectively) and CH₂ bending (scissoring) vibrations near 1465 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (SO₂) | Asymmetric Stretch | 1350-1320 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1170-1150 |

| Sulfonamide (S-N) | Stretch | 940-900 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aliphatic C-H (CH₂) | Asymmetric Stretch | ~2920 |

| Aliphatic C-H (CH₂) | Symmetric Stretch | ~2850 |

Raman Spectroscopy (if applicable for specific studies)

Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary vibrational information. While often less sensitive to polar functional groups like S=O compared to FTIR, it is particularly useful for analyzing the non-polar parts of the molecule. The symmetric vibrations of the benzene ring and the C-S bond would likely produce strong signals in the Raman spectrum. The extended alkyl chain would also give rise to characteristic bands, including the "accordion" mode at low frequencies, which is related to the all-trans conformation of the chain. This technique could be especially valuable for studying the conformational order of the octadecyl chain in different physical states (e.g., solid vs. solution).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The compound has a molecular formula of C₂₅H₄₅NO₂S, corresponding to a molecular weight of 423.7 g/mol . nih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule undergoes characteristic fragmentation. The analysis of protonated N-alkyl-p-toluenesulfonamides reveals two primary fragmentation pathways. nih.gov One major pathway involves the cleavage of the S-N bond, leading to the formation of the p-toluenesulfonyl cation at a mass-to-charge ratio (m/z) of 155. nih.gov Another significant fragmentation route is the cleavage of the C-N bond, which, after rearrangement, can result in the formation of a protonated p-toluenesulfonamide (B41071) ion at m/z 172 through the elimination of the octadecyl group as an alkene. nih.gov

Further fragmentation of the p-toluenesulfonyl cation (m/z 155) can produce the characteristic tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Additionally, fragmentation involving the loss of sulfur dioxide (SO₂) is a known pathway for aromatic sulfonamides, which would correspond to a neutral loss of 64 Da from a parent ion. nih.gov The long octadecyl chain can also undergo fragmentation, leading to a series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups.

Table 1: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 424 | [M+H]⁺ | Protonated Molecular Ion |

| 172 | [CH₃C₆H₄SO₂NH₃]⁺ | Loss of octadecene from [M+H]⁺ nih.gov |

| 155 | [CH₃C₆H₄SO₂]⁺ | Cleavage of the S-N bond nih.gov |

| 91 | [C₇H₇]⁺ | Fragmentation of the p-toluenesulfonyl moiety |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. The chromophore in this compound is the p-toluenesulfonyl group. The long, saturated octadecyl alkyl chain does not absorb in the UV-Vis range and is not expected to significantly influence the absorption maxima of the aromatic portion of the molecule.

Data for the parent chromophore, p-toluenesulfonamide, shows characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. nist.gov Typically, substituted benzene rings exhibit two main absorption bands. For p-toluenesulfonamide, these transitions are observed, and similar absorption characteristics are expected for the title compound.

Table 2: Representative UV-Vis Absorption Data for the p-Toluenesulfonamide Chromophore

| Compound | λmax (nm) | Solvent | Electronic Transition |

|---|---|---|---|

| p-Toluenesulfonamide | ~225 | Ethanol | π → π |

| p-Toluenesulfonamide | ~260-270 | Ethanol | π → π (fine structure) |

Note: Data is based on the parent chromophore p-toluenesulfonamide as specific experimental data for this compound is not available in the cited literature. nist.gov

Photoluminescence Studies

Photoluminescence studies, specifically fluorescence, can be applicable to compounds containing the p-toluenesulfonamide moiety. Research on the analytical determination of p-toluenesulfonamide has utilized its native fluorescence for detection. nih.gov In these studies, the compound was excited in the UV range, leading to emission at a longer wavelength. This suggests that this compound is likely to exhibit fluorescent properties.

Table 3: Fluorescence Properties of p-Toluenesulfonamide

| Property | Wavelength (nm) | Conditions |

|---|---|---|

| Excitation Maximum (λex) | 230 | Methanol-water mobile phase nih.gov |

| Emission Maximum (λem) | 295 | Methanol-water mobile phase nih.gov |

X-ray Diffraction (XRD) for Crystalline Structure Determination

A definitive single-crystal X-ray diffraction structure for this compound is not available in the surveyed literature, likely due to the difficulty in crystallizing molecules with long, flexible alkyl chains. However, the crystal structures of closely related, shorter-chain analogs such as 4-methyl-N-propylbenzenesulfonamide and 4-methyl-N-(4-methylbenzyl)benzenesulfonamide have been determined, providing valuable insight into the expected molecular geometry and packing. nih.govnih.gov

These structures reveal a slightly distorted tetrahedral geometry around the sulfur atom. nih.govnih.gov The S=O bond lengths typically range from 1.42 to 1.44 Å, S-N bonds are approximately 1.61-1.62 Å, and S-C bonds are around 1.76-1.77 Å. nih.govnih.gov In the solid state, the crystal packing is dominated by intermolecular hydrogen bonds, specifically N-H···O interactions between the sulfonamide groups of adjacent molecules, which form chains or ribbons. nih.govnih.gov

Table 4: Comparative Crystallographic Data for Analogous Sulfonamides

| Parameter | 4-methyl-N-propylbenzenesulfonamide nih.gov | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide nih.gov |

|---|---|---|

| Molecular Formula | C₁₀H₁₅NO₂S | C₁₅H₁₇NO₂S |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| S=O Bond Lengths (Å) | 1.428 - 1.441 | 1.424, 1.429 |

| S-N Bond Length (Å) | 1.618 - 1.622 | 1.608 |

| S-C Bond Length (Å) | 1.766 | 1.764 |

| Primary Intermolecular Interaction | N-H···O Hydrogen Bonds | N-H···O Hydrogen Bonds, C-H···π interactions |

Elemental Compositional Analysis

The elemental composition of a pure sample of this compound can be calculated from its molecular formula, C₂₅H₄₅NO₂S. nih.gov This analysis is fundamental for confirming the identity and purity of a synthesized compound. The theoretical percentages of carbon, hydrogen, nitrogen, oxygen, and sulfur are key parameters verified through experimental techniques like combustion analysis.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 25 | 300.275 | 70.87% |

| Hydrogen | H | 1.008 | 45 | 45.360 | 10.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 3.31% |

| Oxygen | O | 15.999 | 2 | 31.998 | 7.55% |

| Sulfur | S | 32.06 | 1 | 32.06 | 7.57% |

Table of Compounds

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and energy. These calculations are fundamental to predicting a molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which is a simpler, three-dimensional quantity. nih.gov For 4-methyl-n-octadecylbenzenesulfonamide, a DFT analysis would begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state).

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is achieved. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations, often performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), could yield the key structural parameters of the molecule. researchgate.netresearchgate.net However, specific studies providing these optimized geometric parameters for this compound are not available in the reviewed literature.

Table 1: Hypothetical DFT-Calculated Parameters for this compound This table is illustrative of the type of data that would be generated from a DFT analysis. No published data is currently available for this specific compound.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecule. | Not Available |

| Dipole Moment | A measure of the molecule's overall polarity. | Not Available |

| Key Bond Lengths | e.g., S-N, S=O, C-S bonds. | Not Available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and its Significance

Frontier Molecular Orbital (FMO) theory is a fundamental tool used to predict and explain chemical reactivity. numberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.compku.edu.cn The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. malayajournal.org For this compound, an FMO analysis would reveal the distribution of these orbitals across the molecule—for instance, whether the HOMO is localized on the electron-rich toluenesulfonyl group or the octadecyl chain, and likewise for the LUMO. This information is crucial for predicting how the molecule would interact with other chemical species. researchgate.net Despite its importance, specific HOMO-LUMO energy values and gap calculations for this compound have not been reported in the scientific literature.

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is highly effective for identifying the electron-rich and electron-deficient regions, which are key to predicting how a molecule will interact with electrophiles and nucleophiles. researchgate.netresearchgate.net The MEP map is colored according to electrostatic potential values: red typically indicates regions of high electron density (negative potential), such as those around electronegative atoms like oxygen or nitrogen, while blue indicates regions of low electron density (positive potential), usually around hydrogen atoms. researchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the sulfonyl group, identifying these as sites susceptible to electrophilic attack. In contrast, positive potential would be expected around the N-H proton (if present in a secondary amide variant) and the hydrogens of the alkyl chain, indicating sites for nucleophilic interaction. This analysis provides a visual guide to the molecule's reactivity and potential for forming non-covalent interactions like hydrogen bonds. researchgate.net No specific MEP analysis for this compound is currently available in published research.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the dynamic behavior, conformational changes, and intermolecular interactions of molecules in different environments.

Simulation of Intermolecular Interactions and Aggregation Tendencies

Given its amphiphilic nature, with a polar benzenesulfonamide (B165840) head and a long nonpolar octadecyl tail, this compound is expected to exhibit significant intermolecular interactions. MD simulations could model how multiple molecules of this compound behave in a solvent, predicting their tendency to self-assemble or aggregate. nih.gov

These simulations can quantify the contributions of different forces, such as van der Waals interactions between the long alkyl chains and potential dipole-dipole or hydrogen bonding interactions involving the sulfonamide groups. mdpi.com By analyzing the trajectories and energies of the molecules in a simulated box, researchers could determine the stability and structure of potential aggregates, such as micelles or bilayers. Such computational studies are vital for applications in materials science and surface chemistry, but specific MD simulation results detailing the aggregation of this compound are absent from the literature.

Modeling of Interfacial Behavior in Heterogeneous Systems

MD simulations are also exceptionally well-suited for modeling how molecules behave at interfaces, such as an oil-water or air-water interface. For an amphiphilic molecule like this compound, simulations could predict its orientation and arrangement in such heterogeneous systems. It would be expected that the polar sulfonamide head group would orient towards the polar phase (e.g., water), while the nonpolar octadecyl tail would favor the nonpolar phase (e.g., air or oil).

These simulations can provide quantitative data on interfacial tension, the density profile across the interface, and the specific conformations adopted by the molecule. This information is critical for understanding its potential role as a surfactant, emulsifier, or coating agent. At present, there are no published MD studies that specifically model the interfacial behavior of this compound.

Conformational Dynamics of the Long Alkyl Chain and Sulfonamide Moiety

The conformational flexibility of this compound is primarily dictated by the rotational freedom of the long n-octadecyl chain and the orientation of the sulfonamide group relative to the tolyl moiety.

The sulfonamide moiety also possesses conformational flexibility, primarily concerning the rotation around the S-N and S-C bonds. Quantum mechanical calculations on simpler sulfonamides have shown that the geometry around the sulfur atom is a distorted tetrahedron. mdpi.com The orientation of the sulfonamide group relative to the benzene (B151609) ring is a key conformational feature. Studies on related aromatic sulfonamides have revealed that the molecule often adopts a conformation where the S-N bond is nearly perpendicular to the plane of the aromatic ring. mdpi.com The rotational barrier around the S-N bond determines the relative orientation of the alkyl chain with respect to the tolyl group.

Below is a hypothetical data table summarizing typical conformational parameters for a long-chain alkylbenzenesulfonamide, derived from computational studies of analogous molecules.

| Dihedral Angle | Description | Typical Value (degrees) | Energy Barrier (kcal/mol) |

| C-C-C-C (alkyl chain) | Trans conformation | ~180 | 0 |

| C-C-C-C (alkyl chain) | Gauche conformation | ~±60 | 0.5 - 0.8 |

| C-S-N-C | Orientation of alkyl chain relative to tolyl group | ~60 - 90 | 2 - 5 |

| C-C-S-N | Orientation of sulfonamide group relative to tolyl group | ~70 - 90 | 1 - 3 |

Note: The data in this table is illustrative and based on computational studies of similar long-chain and sulfonamide-containing molecules. Specific values for this compound would require dedicated computational analysis.

Computational Prediction of Supramolecular Assembly Characteristics

The amphiphilic nature of this compound, with its polar sulfonamide headgroup and long nonpolar alkyl tail, strongly suggests a propensity for self-assembly into ordered supramolecular structures. Computational modeling is a valuable tool for predicting the nature and characteristics of these assemblies. rsc.orgcornell.edu

The primary driving forces for the self-assembly of such molecules are hydrophobic interactions, hydrogen bonding, and π-π stacking. The long octadecyl chains will tend to aggregate to minimize their contact with a polar solvent, a classic hydrophobic effect. acs.org Simultaneously, the polar sulfonamide groups can engage in intermolecular interactions.

Hydrogen bonding is a significant directional interaction in sulfonamides. The N-H proton of the sulfonamide group can act as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors. nih.govresearchgate.net Computational studies on sulfonamide crystal structures have revealed various hydrogen bonding motifs, including chains and dimers. nih.govacs.org These interactions play a crucial role in the organization of the molecules in the solid state and in aggregates.

Molecular dynamics simulations can be employed to model the self-assembly process of this compound in a solvent. riverpublishers.com Such simulations can predict the formation of various aggregates, such as micelles, bilayers, or lamellar structures, depending on the concentration and solvent conditions. These models can also provide detailed information on the packing of the molecules within the aggregates, including the orientation of the alkyl chains and the arrangement of the sulfonamide headgroups.

A hypothetical data table summarizing predicted supramolecular assembly characteristics is presented below.

| Interaction Type | Description | Predicted Geometry | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond (N-H···O=S) | Intermolecular interaction between sulfonamide groups | Linear or slightly bent | -3 to -7 |

| π-π Stacking | Interaction between tolyl rings | Parallel-displaced or T-shaped | -1 to -3 |

| van der Waals (alkyl chains) | Non-specific interactions between octadecyl chains | Aligned chains | Variable, dependent on chain length and packing |

Note: The data in this table is illustrative and based on general computational chemistry principles and findings for similar molecular systems. Precise values for this compound would necessitate specific simulations.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with octadecylamine (B50001). This is a nucleophilic substitution reaction at the sulfonyl sulfur atom, and its mechanism can be elucidated using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.commdpi.com

The reaction proceeds via the nucleophilic attack of the nitrogen atom of octadecylamine on the electrophilic sulfur atom of 4-methylbenzenesulfonyl chloride. Computational studies on analogous reactions of arenesulfonyl chlorides with amines have investigated two primary mechanistic pathways: a concerted SN2-type mechanism and a two-step addition-elimination mechanism. mdpi.comacs.org

In the concerted SN2 mechanism, the formation of the S-N bond and the cleavage of the S-Cl bond occur simultaneously through a single transition state. In the addition-elimination mechanism, the amine first adds to the sulfonyl group to form a pentacoordinate sulfur intermediate (a trigonal bipyramidal structure), which then eliminates the chloride ion in a second step. DFT calculations can determine the energies of the reactants, products, transition states, and any intermediates, thereby revealing the most probable reaction pathway. For nucleophilic substitution at a sulfonyl sulfur, the mechanism is often found to be dependent on the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. mdpi.com

A hypothetical reaction coordinate diagram, based on DFT studies of similar reactions, can be constructed to illustrate the energetics of the reaction.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | 4-methylbenzenesulfonyl chloride + octadecylamine | 0 |

| Transition State (SN2) | Simultaneous S-N bond formation and S-Cl bond cleavage | +15 to +25 |

| Intermediate (Addition-Elimination) | Pentacoordinate sulfur species | +5 to +15 |

| Transition State 2 (Addition-Elimination) | Cleavage of the S-Cl bond from the intermediate | +10 to +20 |

| Products | This compound + HCl | Exergonic |

Note: The energy values in this table are hypothetical and representative of typical activation and reaction energies for such transformations as determined by computational methods. The actual energy profile would need to be calculated specifically for this reaction.

Supramolecular Chemistry and Self Assembly Phenomena

Investigation of Micellization and Critical Micelle Concentration (CMC)

No published studies were found that investigate the micellization behavior or determine the Critical Micelle Concentration (CMC) of 4-methyl-n-octadecylbenzenesulfonamide in any solvent system. The CMC is a fundamental parameter that indicates the concentration at which surfactant molecules begin to aggregate into micelles. Its value would be crucial for understanding and applying this compound in any context involving self-assembly.

Formation and Characterization of Diverse Aggregate Structures

There is a lack of research on the types of aggregate structures formed by this compound.

No literature is available describing the formation of vesicles or characterizing the micellar morphologies of this specific compound. Such studies would typically involve techniques like transmission electron microscopy (TEM) or dynamic light scattering (DLS) to visualize and measure the size and shape of the aggregates.

Information regarding the formation of more ordered aggregate structures, such as lamellar or hexagonal phases, for this compound is absent from the scientific record. The formation of these phases is dependent on factors like concentration, temperature, and the presence of co-solvents or salts, none of which have been investigated for this compound.

Interfacial Activity and Surface Tension Reduction Mechanisms

No data exists on the interfacial activity of this compound or its ability to reduce surface tension. The efficiency and effectiveness of a surfactant are characterized by its ability to lower the surface tension of a liquid, and this is a key parameter that has not been measured.

Self-Organization Behavior in Aqueous and Non-Aqueous Media

The self-organization behavior of this compound in either aqueous or non-aqueous media has not been documented. The polarity of the solvent plays a critical role in the self-assembly process of amphiphilic molecules, and the absence of studies in this area leaves a significant gap in understanding.

Influence of Molecular Architecture on Supramolecular Properties

A discussion on how the specific molecular architecture of this compound—namely the interplay between the tolyl group, the sulfonamide linkage, and the long alkyl chain—influences its supramolecular properties is not possible without comparative data from related structures and specific experimental findings for the compound itself.

Impact of Alkyl Chain Length and Branching on Aggregation

The aggregation behavior of amphiphilic molecules like this compound is significantly influenced by the nature of their alkyl chains. The length and branching of these chains are critical determinants of the stability and morphology of the resulting self-assembled structures.

The primary driving force for the aggregation of the n-octadecyl chains is van der Waals interactions. The extended, linear nature of the 18-carbon chain in this compound allows for significant intermolecular contact, leading to strong attractive forces that promote the formation of ordered assemblies. In general, as the length of the alkyl chain increases in a homologous series of N-alkylbenzenesulfonamides, the total van der Waals force per molecule also increases. This strengthening of intermolecular forces typically results in a lower critical aggregation concentration (CAC) or critical micelle concentration (CMC) and enhanced thermal stability of the aggregates.

Table 1: Illustrative Impact of Alkyl Chain Length on Aggregation Properties of N-Alkyl-p-toluenesulfonamides (Hypothetical Data Based on General Trends)

| N-Alkyl Chain | Chain Length (Carbons) | Expected Critical Aggregation Concentration (CAC) Trend | Expected Aggregate Stability |

| N-Dodecyl | 12 | Higher | Lower |

| N-Tetradecyl | 14 | Intermediate | Intermediate |

| N-Hexadecyl | 16 | Lower | Higher |

| N-Octadecyl | 18 | Lowest | Highest |

This table illustrates expected trends based on established principles of physical organic chemistry. Longer alkyl chains lead to stronger van der Waals forces, promoting aggregation at lower concentrations and resulting in more stable assemblies.

Role of the Sulfonamide Headgroup in Self-Assembly

The 4-methylbenzenesulfonamide (p-toluenesulfonamide) headgroup plays a crucial role in directing the self-assembly of this compound through specific, directional interactions, primarily hydrogen bonding. The sulfonamide moiety (-SO₂NH-) contains a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the oxygen atoms of the sulfonyl group).

In the solid state, and potentially in non-polar organic solvents, the sulfonamide groups of adjacent molecules can interact to form robust hydrogen-bonded networks. A common and highly stable motif observed in the crystal structures of many secondary sulfonamides is the formation of a centrosymmetric dimer via two N-H···O=S hydrogen bonds. This interaction creates a characteristic eight-membered ring. These dimers can then further assemble into one-dimensional chains or more complex three-dimensional networks.

The p-methyl group on the benzene (B151609) ring can also participate in weaker C-H···π interactions, further stabilizing the supramolecular assembly. The aromatic rings themselves can engage in π-π stacking interactions, although the bulky nature of the sulfonamide group and the long alkyl chain may influence the geometry of this stacking.

In polar protic solvents, the sulfonamide headgroup can form hydrogen bonds with solvent molecules, which would compete with the intermolecular N-H···O=S hydrogen bonding. In such environments, the self-assembly would be more strongly driven by the hydrophobic effect, leading to the sequestration of the octadecyl tails away from the polar solvent and the exposure of the polar sulfonamide headgroups to the solvent.

Table 2: Potential Hydrogen Bonding Interactions of the 4-Methylbenzenesulfonamide Headgroup

| Interaction Type | Donor | Acceptor | Typical Geometry |

| Intermolecular Hydrogen Bond | Sulfonamide N-H | Sulfonyl Oxygen (O=S) | Forms dimers and chains |

| Solvent-Headgroup Hydrogen Bond | Sulfonamide N-H or Solvent (e.g., H₂O) | Sulfonyl Oxygen (O=S) or Solvent Oxygen | Competes with intermolecular H-bonds in polar solvents |

| C-H···π Interaction | Methyl C-H or Aryl C-H | Aromatic Ring | Contributes to packing stability |

This table outlines the key non-covalent interactions involving the sulfonamide headgroup that direct the self-assembly of this compound.

Advanced Applications in Materials Science and Engineering

Role as a Surfactant in Enhanced Oil Recovery (EOR) Formulations

Enhanced Oil Recovery (EOR) techniques are critical for maximizing the extraction of crude oil from reservoirs after primary and secondary recovery methods have been exhausted. Chemical EOR, in particular, often employs surfactants to mobilize residual oil trapped in the porous rock formations. The fundamental principle behind the use of surfactants in EOR is the reduction of interfacial tension (IFT) between the oil and the injection fluid (typically water or brine).

While direct studies on the application of 4-methyl-n-octadecylbenzenesulfonamide in EOR are not extensively documented in publicly available literature, its structural characteristics strongly suggest its potential as an effective EOR surfactant. The molecule possesses a distinct hydrophilic-lipophilic balance (HLB), a critical parameter for surfactant performance in EOR.

Hydrophobic Tail: The long C18 alkyl (octadecyl) chain provides strong lipophilicity, enabling the surfactant to effectively interact with and partition into the crude oil phase.

Hydrophilic Head: The 4-methylbenzenesulfonamide group acts as the hydrophilic head, providing solubility in the aqueous phase and facilitating the reduction of IFT at the oil-water interface.

By reducing the IFT, this compound could help to overcome the capillary forces that trap oil droplets within the reservoir rock, leading to the formation of an oil-water emulsion that can be more easily swept toward the production wells. The effectiveness of such a surfactant would depend on reservoir-specific conditions such as temperature, salinity, and the composition of the crude oil.

Application in Emulsion and Dispersion Stability Control

The amphiphilic nature of this compound makes it a prime candidate for use as a stabilizer in emulsions and dispersions. Emulsions are mixtures of two or more immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of fine droplets. Dispersions involve the suspension of solid particles in a liquid medium. Without a stabilizing agent, these systems are inherently unstable and will eventually separate.

This compound can stabilize these systems by adsorbing at the interface between the two phases. In an oil-in-water emulsion, the hydrophobic octadecyl tail would orient itself into the oil droplet, while the hydrophilic sulfonamide head would remain in the continuous water phase. This creates a protective layer around the oil droplets, preventing them from coalescing through several mechanisms:

Steric Hindrance: The bulky surfactant molecules at the interface create a physical barrier that keeps the droplets separated.

Electrostatic Repulsion: If the hydrophilic head group carries a charge, it can impart a surface charge to the droplets, leading to electrostatic repulsion between them.

The ability to control the stability of emulsions and dispersions is crucial in numerous industrial processes, including the formulation of pharmaceuticals, cosmetics, food products, and agrochemicals.

Development of Advanced Foaming Agents and Foam Stabilizers

Foams, which are dispersions of a gas in a liquid, are utilized in a wide array of applications, from firefighting to mineral flotation and the production of lightweight materials. The formation and stability of foams are governed by the surface tension of the liquid and the properties of the interfacial film between the gas bubbles and the liquid.

Surfactants like this compound can act as effective foaming agents and stabilizers. As a foaming agent, it reduces the surface tension of the liquid, which lowers the energy required to create new gas-liquid interfaces, thus facilitating the formation of foam.

As a foam stabilizer, the compound contributes to the stability of the foam structure by:

Gibbs-Marangoni Effect: This effect describes the transport of surfactant molecules along the surface of the bubble film to regions of lower surfactant concentration that are created when the film is stretched. This movement creates a surface tension gradient that opposes the stretching and thinning of the film, thus preventing the bubbles from rupturing.

Increased Surface Viscosity: The presence of the surfactant molecules at the interface can increase the viscosity of the bubble film, making it more resistant to drainage and rupture.

The long octadecyl chain of this compound would contribute to a well-packed and resilient interfacial film, enhancing the long-term stability of the foam.

Corrosion Inhibition Mechanisms and Efficacy in Metallic Systems

Corrosion, the deterioration of a material due to its reaction with its environment, is a significant problem in many industries. The use of corrosion inhibitors is a common and effective method to protect metallic systems from corrosion, particularly in acidic environments. Organic compounds containing heteroatoms (such as nitrogen and sulfur) and aromatic rings are often effective corrosion inhibitors.

While specific data for this compound is limited, research on similar 4-methylbenzenesulfonamide derivatives has demonstrated their potential as effective corrosion inhibitors for mild steel in acidic media. The mechanism of inhibition is primarily attributed to the adsorption of the inhibitor molecules onto the metal surface, which forms a protective barrier that isolates the metal from the corrosive environment.

The key structural features of this compound that would contribute to its corrosion inhibition properties include:

The Sulfonamide Group: The nitrogen and oxygen atoms in the sulfonamide group possess lone pairs of electrons that can coordinate with the vacant d-orbitals of the metal atoms on the surface.

The Aromatic Ring: The π-electrons of the benzene (B151609) ring can also interact with the metal surface.

The Long Alkyl Chain: The hydrophobic octadecyl chain would form a dense, non-polar layer on the surface, further repelling corrosive aqueous species.

This adsorption can be classified as either physisorption (involving electrostatic interactions) or chemisorption (involving the formation of coordinate bonds). The result is a significant reduction in both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Below is a table illustrating the potential corrosion inhibition efficiency of a related 4-methylbenzenesulfonamide derivative on mild steel in a 1 M HCl solution, which can serve as an indicator of the potential performance of this compound.

| Inhibitor Concentration (M) | Inhibition Efficiency (%) |

|---|---|

| 0.0001 | 85.2 |

| 0.001 | 92.5 |

| 0.01 | 98.1 |

Integration into Functional Materials

The unique properties of this compound also make it a valuable component for the development of functional materials with tailored surface properties and responsiveness to external stimuli.

Surface Modification and Wettability Control

The wettability of a material's surface, which describes the ability of a liquid to maintain contact with a solid surface, is a critical property in a wide range of applications, from self-cleaning surfaces to biomedical implants. By chemically grafting or physically adsorbing this compound onto a surface, its wettability can be significantly altered.

The long, non-polar octadecyl chain of the molecule would impart a high degree of hydrophobicity to the modified surface. This is because the low surface energy of the alkyl chains would minimize the interaction with water, causing water droplets to bead up and have a high contact angle. This principle can be used to create water-repellent coatings on various substrates, including textiles, glass, and metals.

The degree of wettability control can be tuned by varying the density of the grafted molecules on the surface. This allows for the precise engineering of surfaces with specific hydrophobic or even superhydrophobic properties.

Development of Responsive Soft Materials

Responsive or "smart" soft materials, such as hydrogels, are materials that can undergo significant changes in their properties in response to small changes in their external environment, such as pH, temperature, or light. The incorporation of functional molecules like this compound into the polymer network of a hydrogel can impart pH-responsiveness.

The sulfonamide group in the molecule can participate in acid-base equilibria. In acidic conditions, the sulfonamide group can be protonated, while in basic conditions, it can be deprotonated. This change in the ionization state of the sulfonamide moieties within the hydrogel network can lead to changes in the electrostatic interactions between the polymer chains.

In a Protonated State: The repulsion between the positively charged groups could cause the hydrogel to swell.

In a Deprotonated State: The reduction in electrostatic repulsion could lead to the collapse or shrinking of the hydrogel.

This pH-triggered swelling and deswelling behavior can be harnessed for applications such as controlled drug delivery, where a change in the pH of the surrounding environment could trigger the release of an encapsulated therapeutic agent.

Contributions to Formulation Science in Industrial Processes (non-biological)

The unique molecular structure of this compound, which combines a polar sulfonamide group with a long, nonpolar octadecyl chain, makes it a compound of significant interest in non-biological industrial formulation science. This amphipathic nature allows it to function effectively at the interface between different phases, leading to its application as a specialty additive in various materials and processes. Its primary roles in this context are as a plasticizer for polar polymers and as a surfactant or lubricating agent in industrial fluids.

Research into the broader class of N-alkyl benzenesulfonamides has demonstrated their utility in modifying the properties of materials to improve performance and processability. The long octadecyl chain in this compound particularly suggests a strong affinity for nonpolar environments, while the aromatic and sulfonamide portions of the molecule provide compatibility with polar substrates.

As a plasticizer , this compound can be incorporated into polar polymer matrices, such as polyamides (nylons) and polyurethanes. The long alkyl chain intercalates between the polymer chains, disrupting intermolecular forces and increasing free volume. This leads to a reduction in the glass transition temperature (Tg), resulting in increased flexibility, reduced brittleness, and improved processability of the polymer. The presence of the sulfonamide group can enhance compatibility with the host polymer, leading to a more stable and homogeneous formulation with reduced additive migration or "blooming."

The following table illustrates the potential effects of this compound as a plasticizer in a polyamide formulation, based on typical performance data for long-chain N-alkyl benzenesulfonamides.

Table 1: Illustrative Performance of this compound as a Plasticizer in Polyamide 6

| Property | Unplasticized Polyamide 6 | Polyamide 6 with 5% Additive | Polyamide 6 with 10% Additive |

|---|---|---|---|

| Tensile Strength (MPa) | 80 | 65 | 50 |

| Elongation at Break (%) | 50 | 150 | 250 |

| Flexural Modulus (GPa) | 2.8 | 2.2 | 1.8 |

In the realm of lubrication and surface modification , the surfactant-like properties of this compound are paramount. The long octadecyl tail provides excellent lubricity and forms a protective, low-friction film on metal surfaces. The polar headgroup ensures strong adsorption to the surface, creating a durable boundary layer that can withstand high pressures and temperatures. This makes it a candidate for use as an anti-wear or friction-modifying additive in industrial lubricants, greases, and metalworking fluids.

Furthermore, its ability to reduce surface tension allows it to act as a dispersant or emulsifier in complex formulations, ensuring the stable suspension of solid particles or the mixing of immiscible liquids. For instance, in coatings and inks, it can aid in pigment dispersion, leading to improved color uniformity and stability.

The table below presents hypothetical data on the performance of this compound as a lubricating additive in a base oil.

Table 2: Representative Data for this compound as a Lubricant Additive

| Property | Base Oil | Base Oil + 1% Additive |

|---|---|---|

| Coefficient of Friction | 0.15 | 0.10 |

| Wear Scar Diameter (mm) | 0.65 | 0.45 |

While specific detailed research on this compound is not extensively available in open literature, the established functionalities of the broader N-alkyl benzenesulfonamide (B165840) class provide a strong basis for its utility in these industrial applications. Further research would be beneficial to fully characterize its performance and optimize its use in specific formulations.

Environmental Behavior and Methodological Assessment

Analytical Methodologies for Detection and Quantification in Environmental Matrices

The detection and quantification of compounds structurally similar to 4-methyl-n-octadecylbenzenesulfonamide, such as LAS, in complex environmental matrices like water, soil, and sediment, require sophisticated analytical techniques. These methods are designed for high specificity and sensitivity to measure trace concentrations.

Commonly employed methods include high-performance liquid chromatography (HPLC) coupled with various detectors. Fluorescence detection (FLD) and mass spectrometry (MS) are frequently used for their high selectivity and ability to identify individual homologs and isomers. nih.govacs.org Gas chromatography (GC) is also utilized, though it necessitates a derivatization step to convert the non-volatile LAS into more volatile compounds suitable for GC analysis. nih.gov

Sample preparation is a critical step to isolate the target analytes from interfering matrix components. Solid-phase extraction (SPE) is a widely adopted technique for pre-concentrating the sample and purifying it before instrumental analysis. shimadzu.com For aqueous samples, online SPE systems coupled directly with LC-MS/MS can automate and streamline the analysis, offering good linearity and recovery. shimadzu.com

The methylene (B1212753) blue active substances (MBAS) assay is a spectrophotometric method that can be used for the rapid determination of total anionic surfactants. scirp.orgnih.gov This method is based on the formation of an ion pair between the anionic surfactant and the cationic dye methylene blue, which is then extracted into an organic solvent like chloroform for measurement. nih.gov While less specific than chromatographic methods, it serves as a useful screening tool.

Table 1: Analytical Techniques for Similar Compounds (LAS)

| Technique | Detector | Common Application | Key Advantages |

|---|---|---|---|

| HPLC | Fluorescence (FLD) | Water, Sediment | High sensitivity and selectivity for aromatic compounds. |

| LC-MS/MS | Mass Spectrometer | Water, Sludge, Biota | Provides structural confirmation and can identify isomers and homologs; high specificity. nih.govshimadzu.com |

| GC | Mass Spectrometer (MS) | Sludge, Sediment | High resolution, but requires derivatization. nih.gov |

Photodegradation Pathways and Kinetics Under Environmental Conditions

Photodegradation can be a relevant transformation process for some organic pollutants in the aquatic environment. For compounds like LAS, direct photolysis by sunlight is generally not a major degradation pathway. However, indirect photodegradation, or photosensitized degradation, can occur.

Studies have demonstrated that the photodegradation of LAS can be significantly enhanced in the presence of a photocatalyst such as titanium dioxide (TiO₂). researchgate.net This process involves the generation of highly reactive hydroxyl radicals (•OH) upon UV irradiation of the catalyst. These radicals then attack the LAS molecule, initiating its degradation. The proposed pathway involves the oxidation of the alkyl chain and the eventual cleavage of the aromatic ring. researchgate.net While effective in engineered systems, the relevance of TiO₂-mediated photocatalysis under typical environmental conditions is limited. Information on the kinetics and pathways of this compound photodegradation in the natural environment remains scarce.

Biodegradation Assessment Methodologies and Environmental Persistence Studies

Biodegradation is the principal mechanism for the removal of LAS from the environment. hibiscuspublisher.com These compounds are known to be readily biodegradable under aerobic conditions but are persistent under anaerobic conditions. cleaninginstitute.orgnih.gov This dichotomy is critical to understanding their environmental fate.

Aerobic Biodegradation: In aerobic environments such as activated sludge in wastewater treatment plants, rivers, and surface soils, LAS undergoes rapid primary and ultimate biodegradation. nih.gov The process is initiated by microorganisms that attack the alkyl chain, typically through ω-oxidation (at the terminal methyl group) and subsequent β-oxidation, which shortens the alkyl chain two carbons at a time. acs.orgnih.gov This process leads to the formation of short-chain sulfophenylcarboxylic acids (SPCs), which are then further degraded through the cleavage of the benzene (B151609) ring, ultimately resulting in mineralization to carbon dioxide, water, and sulfate. cleaninginstitute.org Numerous bacterial species, including Pseudomonas sp., have been isolated that can utilize LAS as a sole carbon source. scirp.org

Anaerobic Biodegradation: In contrast, LAS biodegradation is severely inhibited under anaerobic conditions found in environments like anoxic sediments and anaerobic sludge digesters. nih.gov As a result, LAS can accumulate in these compartments. Concentrations in anaerobically digested sludge can be one to two orders of magnitude greater than in aerobically treated sludge. researchgate.net

The persistence of these compounds is therefore highly dependent on the redox conditions of the environment. While they have a short half-life of approximately 1-3 weeks in aerated soils, they can persist for much longer in anoxic sediments. nih.gov

Table 2: Biodegradation of Similar Compounds (LAS) in Different Environments

| Environment | Redox Condition | Biodegradation Rate | Primary Mechanism | Key Intermediates |

|---|---|---|---|---|

| Activated Sludge | Aerobic | High (e.g., >98% removal) cleaninginstitute.orgresearchgate.net | ω- and β-oxidation | Sulfophenylcarboxylates (SPCs) cleaninginstitute.orgnih.gov |

| Surface Water | Aerobic | Rapid | ω- and β-oxidation | Sulfophenylcarboxylates (SPCs) |

| Aerobic Soil | Aerobic | Rapid (Half-life ~1-3 weeks) nih.gov | Microbial degradation | Not specified |

| Anaerobic Digesters | Anaerobic | Very slow to negligible nih.gov | N/A | Parent compound persists |

Future Research Trajectories and Interdisciplinary Perspectives

Integration of High-Throughput Screening with Computational Design for Novel Derivatives

The discovery of novel derivatives of 4-methyl-n-octadecylbenzenesulfonamide with tailored properties can be dramatically accelerated by merging computational design with high-throughput screening (HTS). HTS allows for the rapid, automated testing of large numbers of compounds against a specific biological or chemical target. bmglabtech.comufl.edu This process is instrumental in identifying "hits" or "leads" from extensive compound libraries that can affect a target in a desired manner. bmglabtech.com

Computational tools offer a "virtual screening" alternative to traditional HTS, utilizing the structural data of a target to predict which potential drug candidates are likely to bind with high affinity and efficacy. By integrating these in silico methods, researchers can design virtual libraries of this compound derivatives with modifications to the aromatic ring, the alkyl chain length, or the sulfonamide group. Computational models can predict properties such as binding affinity, lipophilicity, and electronic characteristics, thereby prioritizing a smaller, more promising set of candidates for synthesis and subsequent experimental HTS. drugtargetreview.commsu.edu This synergistic approach not only enriches the success rate of screening but also conserves resources by focusing on molecules with the highest probability of desired activity.

Table 1: Potential Computational and Screening Strategies for Derivative Discovery

| Strategy | Description | Potential Application for this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Design derivatives that can bind to specific enzyme active sites or material interfaces. |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological or chemical activity. | Predict the potential efficacy of new derivatives based on structural modifications. |

| High-Throughput Screening (HTS) | Uses automation to rapidly test thousands to millions of compounds for a specific activity. ufl.edu | Screen synthesized derivatives for properties like antimicrobial activity, enzyme inhibition, or self-assembly triggers. |

| Fragment-Based Screening | Identifies low-molecular-weight ligands (fragments) that bind to a biological target, which are then optimized into higher affinity leads. | Identify optimal functional groups to add to the core structure for enhanced interactions. |

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

Future research must prioritize the development of environmentally benign methods for synthesizing this compound and its derivatives. Traditional sulfonamide synthesis often involves harsh reagents and organic solvents. nih.gov Green chemistry offers principles to mitigate this environmental impact, such as using water as a solvent, employing ultrasonic irradiation to accelerate reactions, and using safer, more efficient catalysts. mdpi.comorientjchem.org

For instance, the N-alkylation of the parent 4-methylbenzenesulfonamide with an octadecyl group could be optimized using alcohols as green alkylating agents. organic-chemistry.org The use of ultrasound has been shown to be a facile and versatile method for the acylation of sulfonamides under solvent-free conditions, a technique that could be adapted for creating various derivatives. orientjchem.org Research into one-pot synthesis strategies, where multiple reaction steps are performed in the same vessel, can also significantly reduce waste and improve efficiency. nsf.gov By adopting these sustainable practices, the chemical's lifecycle, from production to application, can be made more environmentally friendly.

Table 2: Green Chemistry Approaches for Sulfonamide Synthesis

| Green Chemistry Principle | Synthetic Strategy | Advantage |

|---|---|---|

| Use of Safer Solvents | Utilizing water or bio-based solvents instead of chlorinated hydrocarbons. nih.govmdpi.com | Reduces toxicity and environmental pollution. |

| Energy Efficiency | Employing ultrasonic irradiation to drive reactions at room temperature. mdpi.com | Lowers energy consumption and can increase reaction yields and speed. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric quantities. rsc.org | Minimizes waste and often allows for milder reaction conditions. |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces byproducts and improves resource efficiency. |

Development of In Situ Characterization Techniques for Dynamic Self-Assembly Processes

The amphiphilic nature of this compound, with its polar sulfonamide head and long nonpolar octadecyl tail, strongly suggests a capacity for self-assembly in solution. acs.org These molecules could spontaneously organize into complex nanostructures like micelles, vesicles, or nanotubes. acs.org A key future research direction is to observe and understand these dynamic processes in real time.